An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in Research
An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a bifunctional molecule increasingly utilized in advanced biomedical research. We will delve into its core applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a fluorescent labeling agent. This document details its physicochemical properties, experimental protocols for its use, and the underlying signaling pathways it helps to investigate.
Core Concepts and Applications
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a specialized chemical tool characterized by three key functional domains:
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A Cy5 Fluorophore: A cyanine dye that exhibits bright fluorescence in the far-red region of the electromagnetic spectrum. This property is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules and deeper tissue penetration.
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A PEG Linker: A polyethylene glycol (PEG) spacer composed of a PEG4 and a PEG2 unit. The PEG linker enhances the molecule's hydrophilicity, improving its solubility in aqueous buffers and reducing non-specific binding to proteins and cell membranes. This biocompatibility is crucial for both in vitro and in vivo applications.
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A Carboxylic Acid Group: A terminal carboxyl group that serves as a reactive handle for covalent conjugation to primary amines on target molecules, such as proteins, peptides, or amine-functionalized small molecules.
The primary application of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is as a fluorescent, PEGylated linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The inclusion of a fluorescent tag like Cy5 allows for the visualization and tracking of the PROTAC, enabling studies on its localization, distribution, and engagement with its targets within cells.
Beyond PROTACs, this molecule can be employed for the fluorescent labeling of various biomolecules to study their dynamics, interactions, and localization in biological systems.[4]
Physicochemical and Spectroscopic Properties
The performance of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 as a fluorescent probe is defined by its spectroscopic characteristics. The following table summarizes the key properties, with some values being approximations based on structurally similar Cy5-PEG compounds due to the limited availability of data for this specific molecule.
| Property | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molecular Weight | 741.35 g/mol |
| Formula | C41H57ClN2O8 |
| Solubility | Soluble in aqueous buffers, DMSO, DMF |
Experimental Protocols
Detailed methodologies are crucial for the successful application of N-(m-PEG4)-N'-(PEG2-acid)-Cy5. Below are protocols for its use in PROTAC synthesis and protein labeling.
Protocol 1: Synthesis of a Fluorescent PROTAC using EDC/NHS Chemistry
This protocol outlines the conjugation of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 to an amine-containing E3 ligase ligand, followed by conjugation to an amine-containing POI ligand.
Materials:
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N-(m-PEG4)-N'-(PEG2-acid)-Cy5
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Amine-functionalized E3 ligase ligand
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Amine-functionalized POI ligand
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Dichloromethane (DCM)
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Diisopropylethylamine (DIPEA)
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Phosphate-Buffered Saline (PBS), pH 7.4
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0.1 M MES Buffer, pH 4.5-6.0
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High-Performance Liquid Chromatography (HPLC) for purification
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Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
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Activation of Carboxylic Acid:
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Dissolve N-(m-PEG4)-N'-(PEG2-acid)-Cy5 (1 equivalent) in anhydrous DMF or DMSO.
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Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
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Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate. The activation reaction is most efficient at a pH of 4.5-7.2.
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Conjugation to the First Ligand (e.g., E3 Ligase Ligand):
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Dissolve the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF or DMSO.
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Add the solution of the activated N-(m-PEG4)-N'-(PEG2-acid)-Cy5 to the ligand solution.
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Add DIPEA (3 equivalents) to raise the pH to 7.2-8.0, which is optimal for the reaction with primary amines.
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Stir the reaction mixture at room temperature for 2-4 hours or overnight.
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Monitor the reaction progress by LC-MS.
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Purification of the Intermediate:
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Once the reaction is complete, purify the resulting fluorescent linker-ligand conjugate by preparative HPLC.
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Characterize the purified product by MS and NMR to confirm its identity and purity.
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Conjugation to the Second Ligand (POI Ligand):
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The purified fluorescent linker-ligand conjugate will have a remaining functional group (from the initial E3 ligase ligand) that can be coupled to the POI ligand. The specific chemistry for this step will depend on the functional groups present on the ligands. Assuming the POI ligand also has a primary amine, a similar EDC/NHS coupling strategy would be used if the first ligand had a carboxylic acid.
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Final Purification and Characterization:
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Purify the final fluorescent PROTAC molecule using preparative HPLC.
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Characterize the final product thoroughly using HRMS and NMR to confirm its structure and purity.
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Protocol 2: Fluorescent Labeling of a Protein
This protocol describes the covalent attachment of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 to primary amines (e.g., lysine residues) on a target protein.
Materials:
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N-(m-PEG4)-N'-(PEG2-acid)-Cy5
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Target protein in an amine-free buffer (e.g., PBS)
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EDC and Sulfo-NHS
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: PBS, pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
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Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
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Prepare Protein Solution:
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Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
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Prepare Reagent Solutions:
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Prepare a stock solution of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in DMSO (e.g., 10 mg/mL).
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Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
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Activation of the Dye:
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In a separate tube, mix N-(m-PEG4)-N'-(PEG2-acid)-Cy5 with EDC and Sulfo-NHS in Activation Buffer. A molar excess of EDC and Sulfo-NHS over the dye is recommended.
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Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.
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Labeling Reaction:
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Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is common.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
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Quenching the Reaction:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
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Incubate for 30-60 minutes at room temperature to quench any unreacted dye.
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Purification of the Labeled Protein:
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Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column equilibrated with PBS.
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Collect the protein-containing fractions, which can be identified by their color and absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
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Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of Cy5 (~649 nm).
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Signaling Pathways and Experimental Workflows
The primary signaling pathway investigated using PROTACs synthesized with this linker is the Ubiquitin-Proteasome System (UPS).
Caption: PROTAC-mediated protein degradation pathway.
The experimental workflow for developing and validating a fluorescent PROTAC involves several key stages, from synthesis to cellular imaging.
Caption: Experimental workflow for fluorescent PROTAC development.
Conclusion
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a versatile and powerful tool for modern chemical biology and drug discovery. Its unique combination of a fluorescent reporter, a biocompatible PEG linker, and a reactive handle for bioconjugation makes it highly suitable for the synthesis of traceable PROTACs and for the fluorescent labeling of biomolecules. The protocols and workflows described in this guide provide a solid foundation for researchers to incorporate this molecule into their studies, enabling deeper insights into protein function and the development of novel therapeutics.
